molecular formula C13H11N3O6 B2811080 6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one CAS No. 797779-25-0

6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one

Cat. No. B2811080
CAS RN: 797779-25-0
M. Wt: 305.246
InChI Key: CMQVRIGGZWFQOV-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H11N3O6 and its molecular weight is 305.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analysis and Basicity Studies

Research has shown that the basicity of pyrimidine derivatives, such as the one , can be significantly affected by substituents. A study by Vu et al. (2021) in "ACS Omega" investigated the protonation and electronic spectra of free bases and protonated forms of similar compounds, revealing how substituents like alkyl groups and nitro groups influence their basicity Vu et al., 2021.

Molecular Structure Determination

X-ray crystallography and spectroscopic techniques have been extensively used to determine the molecular structure of pyrimidine derivatives. For instance, Koh and Lee (2018) detailed the crystal structure of a related compound, highlighting the importance of hydrogen bonding in determining molecular configuration Koh & Lee, 2018.

Biological Activities and Applications

Several studies have explored the potential biological activities of compounds within this chemical class. For example, the work by Hocková et al. (2003) on acyclic nucleoside phosphonate analogues, including pyrimidine derivatives, assessed their antiviral activities, showing marked inhibition of retrovirus replication Hocková et al., 2003.

Material Science and Chemical Synthesis

The compound and its derivatives have also found applications in material science and synthesis. A study by Fujita et al. (2004) in "Organic Letters" discussed the selective syntheses of etherified derivatives, highlighting their potential utility in coordination chemistry, analogous to calix[4]arene systems Fujita et al., 2004.

Antimicrobial and Anticancer Applications

Compounds of this class have been evaluated for their antimicrobial properties. Zaiton et al. (2018) synthesized biocidal compounds demonstrating potential applications in the plastic industry for enhancing material resistance against bacterial contamination Zaiton et al., 2018.

Nonlinear Optical Properties and Theoretical Studies

Srivastava et al. (2017) synthesized a novel curcumin ester and conducted a comprehensive spectroscopic and theoretical study, including DFT and TD-DFT calculations, to explore its nonlinear optical properties, which could have implications in the design of materials for optical applications Srivastava et al., 2017.

properties

IUPAC Name

4-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6/c1-22-9-4-2-7(6-8(9)17)3-5-10-14-12(18)11(16(20)21)13(19)15-10/h2-6,17H,1H3,(H2,14,15,18,19)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQVRIGGZWFQOV-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.